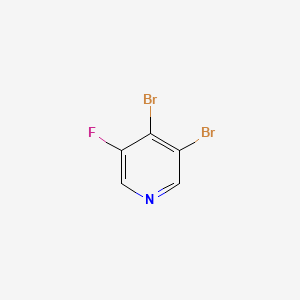

3,4-Dibromo-5-fluoropyridine

説明

特性

IUPAC Name |

3,4-dibromo-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNORXSGJINCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717821 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-59-1 | |

| Record name | 3,4-Dibromo-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Access to 3,4-Dibromo-5-fluoropyridine: A Guide to Precursor Selection and Metallation Dynamics

Executive Summary

The synthesis of 3,4-dibromo-5-fluoropyridine represents a classic challenge in regioselective pyridine functionalization. This scaffold is a high-value "orthogonal building block" in medicinal chemistry; the C3-Br, C4-Br, and C5-F motifs offer distinct reactivity profiles for sequential cross-coupling (e.g., Negishi, Suzuki, Sonogashira), allowing for the precise construction of multisubstituted drug candidates (e.g., mGluR5 antagonists).

This guide rejects low-yield, non-specific direct halogenation routes. Instead, it details a high-fidelity Directed Ortho Metalation (DoM) strategy. By exploiting the synergistic inductive effects of bromine and fluorine, we can achieve exclusive C4-functionalization of the 3-bromo-5-fluoropyridine precursor.

Retrosynthetic Logic & Precursor Selection

The structural analysis of 3,4-dibromo-5-fluoropyridine reveals that direct electrophilic bromination of 3-fluoropyridine is unviable due to poor regiocontrol (yielding mixtures of 2-, 4-, and 6-isomers). The only chemically robust entry point is the C4-lithiation of 3-bromo-5-fluoropyridine .

The "Combined Directing Effect"

The C4 proton in 3-bromo-5-fluoropyridine is flanked by two electron-withdrawing groups (EWGs):

-

Fluorine (C5): Strong inductive withdrawal (-I), enhancing acidity at C4.

-

Bromine (C3): Inductive withdrawal (-I) and ability to coordinate lithium.

This "pincer" effect makes the C4 proton significantly more acidic (pKa ~26-28) than the C2 or C6 protons, ensuring that lithiation with LDA occurs exclusively at C4 under kinetic control.

Precursor Decision Matrix

| Candidate Precursor | Route to Target | Technical Feasibility | Verdict |

| 3-Fluoropyridine | Direct Bromination | Low. Poor selectivity; requires blocking groups. | ❌ Discard |

| 3,5-Dibromopyridine | Lithiation + Fluorination | Medium. Electrophilic fluorination (NFSI) is expensive and often sluggish on lithiated pyridines. | ⚠️ Backup |

| 3-Bromo-5-fluoropyridine | Lithiation + Bromination | High. C4 is the most acidic site. Quenching with electrophilic bromine (CBr₄) is rapid and clean. | ✅ Primary |

Precursor Synthesis (If Commercial Source Unavailable)

If 3-bromo-5-fluoropyridine cannot be sourced commercially, it must be synthesized from 3-amino-5-bromopyridine via a modified Balz-Schiemann or Sandmeyer reaction.

Protocol A: Diazotization-Fluorination[1]

-

Starting Material: 3-Amino-5-bromopyridine.[1]

-

Reagents: Sodium Nitrite (

), Tetrafluoroboric acid ( -

Mechanism: Formation of the diazonium tetrafluoroborate salt followed by thermal decomposition.

-

Key Step: The diazonium salt is isolated or decomposed in situ to replace

with

Critical Note: This step is hazardous. Diazo-pyridines are unstable. Maintain temperature

during diazotization.

Core Protocol: Regioselective C4-Bromination

This is the definitive method for generating 3,4-dibromo-5-fluoropyridine. It utilizes the Directed Ortho Metalation (DoM) strategy.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a 3-bromo-5-fluoro-4-lithiopyridine intermediate. This species is unstable above -60°C due to the "Halogen Dance" (base-catalyzed halogen migration), where the bromine atom can migrate to the C4 position while the lithium moves to C3 or C5. However, by maintaining cryogenic conditions, we trap the kinetic C4-lithio species.

Figure 1: Reaction pathway for the C4-functionalization of 3-bromo-5-fluoropyridine.

Experimental Methodology

Reagents:

-

3-Bromo-5-fluoropyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.1 equiv) – Must be titrated.

-

Carbon Tetrabromide (

) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) – Electrophilic bromine source. -

THF (Anhydrous, inhibitor-free).

Step-by-Step Protocol:

-

System Preparation: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.

-

Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to substrate) and cool to -78°C (Dry ice/Acetone bath).

-

Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Ensure internal temperature does not rise above -70°C.

-

Why? Exotherms trigger side reactions.

-

-

Substrate Addition: Dissolve 3-bromo-5-fluoropyridine in a minimal amount of THF. Add this solution dropwise to the LDA/THF mixture at -78°C.

-

Metallation Period: Stir at -78°C for 45 to 60 minutes .

-

Checkpoint: The solution typically turns yellow/orange, indicating formation of the lithio-species.

-

-

Electrophilic Quench: Dissolve

(1.2 equiv) in THF. Add this solution rapidly but carefully to the reaction mixture.-

Note: The reaction is extremely fast. The color will likely bleach (disappear).

-

-

Workup: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous

. Extract with EtOAc, wash with brine, dry over

Critical Process Parameters (CPP) & Troubleshooting

To ensure reproducibility and trustworthiness, the following parameters must be strictly controlled.

| Parameter | Specification | Scientific Rationale |

| Temperature | Prevention of Halogen Dance. Above -60°C, the lithiated species undergoes isomerization, leading to regioisomeric mixtures (e.g., 2,4-dibromo). | |

| Reagent Quality | Titrated LDA | Stoichiometric Control. Excess base can cause di-lithiation; insufficient base leaves unreacted starting material which is difficult to separate chromatographically. |

| Quench Speed | Rapid Addition | Competition Kinetics. Slow addition of the electrophile can allow the lithio-species to decompose or react with the solvent. |

| Water Content | Protonation. Any moisture will instantly protonate the C4-Li species, regenerating the starting material. |

Self-Validating the Protocol (In-Process Control)

-

GC-MS Monitoring: Aliquot a 50 µL sample after the metallation period (Step 5) but before the quench. Quench this aliquot with

(Deuterium Oxide). -

Analysis: Run GC-MS.

-

Success: You should observe the mass of the starting material + 1 (Deuterium incorporation at C4).

-

Failure: If you see only starting material mass, metallation failed (wet solvent or bad LDA).

-

Visualization of Decision Logic

The following diagram illustrates the decision tree for selecting the synthesis route based on available resources and scale.

Figure 2: Strategic decision matrix for synthesis planning.

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

- Context: Establishes the foundational rules for "Halogen Dance" and regioselective lithi

-

Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 3-halopyridines.[2][3][4][5][6][7] Tetrahedron Letters.[5] Link

- Context: Early validation of C4-lithi

-

Marsais, F., & Queguiner, G. (1981). Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines. Tetrahedron. Link

- Context: The authoritative source on using LDA for pyridine functionalization and the stability of lithio-pyridines.

-

ChemicalBook. (n.d.). 3-Bromo-5-fluoropyridine Synthesis and Properties.Link

- Context: Physical properties and commercial availability data for the starting m

Sources

- 1. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [cicecoteste.web.ua.pt]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

Chemo- and Regioselective Functionalization of Dibromofluoropyridines: A Practical Guide

Executive Summary

Dibromofluoropyridines are privileged scaffolds in the synthesis of kinase inhibitors, agrochemicals, and complex heterocycles. Their utility lies in the presence of three distinct halogen handles, allowing for sequential, orthogonal functionalization. However, this versatility presents a significant challenge: regioselectivity .

This guide deconstructs the reactivity profiles of the two most chemically distinct isomer classes:

-

Activated Fluorine Isomers (e.g., 3,5-dibromo-2-fluoropyridine)

-

Unactivated Fluorine Isomers (e.g., 2,6-dibromo-3-fluoropyridine)

We provide mechanistic insights into SNAr, metal-halogen exchange (including the "Halogen Dance"), and Pd-catalyzed cross-couplings, supported by validated protocols.

Structural Analysis & Electronic Properties[1]

The reactivity of dibromofluoropyridines is dictated by the interplay between the inductive withdrawal of the nitrogen atom, the mesomeric donation of the halogens, and the specific positioning of the fluorine atom.

The Two Primary Reactivity Classes

| Feature | Class A: Activated Fluorine | Class B: Unactivated Fluorine |

| Example | 3,5-dibromo-2-fluoropyridine | 2,6-dibromo-3-fluoropyridine |

| Structure | F is at C2 (or C4/C6). | F is at C3 (or C5). |

| Primary SNAr Site | C-F Bond (C2) | C-Br Bond (C2 or C6) |

| LUMO Character | High coefficient at C2; F is the best leaving group.[1] | High coefficient at C2/C6; F activates ortho-Br but does not leave. |

| Key Challenge | Preventing over-substitution or Br-displacement. | Discriminating between C2-Br and C6-Br. |

Nucleophilic Aromatic Substitution (SNAr)[2][3][4][5]

Mechanism and Selectivity

In SNAr reactions, the rate-determining step is usually the nucleophilic attack to form the Meisenheimer complex.[1] Fluorine, being the most electronegative, stabilizes this anionic intermediate better than bromine, making it the preferred leaving group if it is in an activated position (ortho/para to N).[1]

Case Study A: 3,5-dibromo-2-fluoropyridine

-

Leaving Group: Fluorine (C2).[1]

-

Reasoning: The C2 position is activated by the ring nitrogen. The C-F bond is highly polarized, facilitating attack. The bromines at C3/C5 exert a mild inductive activating effect but are not displaced.

-

Outcome: Clean formation of 2-amino-3,5-dibromopyridines or 2-alkoxy-3,5-dibromopyridines.

Case Study B: 2,6-dibromo-3-fluoropyridine

-

Leaving Group: Bromine (C2 or C6).

-

Reasoning: The F atom at C3 is not activated for displacement. Instead, it acts as an Electron Withdrawing Group (EWG).

-

Regioselectivity (C2 vs. C6):

-

Electronic Control: The C2 position is ortho to F. The inductive effect of F makes C2 more electrophilic than C6.

-

Steric Control: C2 is flanked by N and F. C6 is flanked by N and H. C6 is sterically more accessible.

-

Solvent Effect: In non-polar, aprotic solvents (e.g., Toluene), the incoming nucleophile often coordinates with the 3-F (or the transition state is stabilized), favoring C2 substitution . In polar aprotic solvents (DMF/DMSO), steric factors often dominate, favoring C6 substitution [1].

-

Figure 1: Decision tree for SNAr regioselectivity in dibromofluoropyridines.

Metal-Halogen Exchange & The "Halogen Dance"

Polyhalogenated pyridines are notorious for the "Halogen Dance" (HD)—a base-catalyzed migration of halogen atoms to thermodynamically more stable positions. This is often triggered during lithiation.

The Mechanism

When treating 3,5-dibromo-2-fluoropyridine with LDA or LiTMP:

-

Deprotonation: Occurs at the most acidic position, C4 (flanked by two bromines).

-

Migration: The C4-Li species is unstable relative to a C3-Li or C5-Li species. A bromine atom from C3 or C5 migrates to C4, shifting the lithium to the adjacent carbon.

-

Trapping: The final lithiated species is trapped with an electrophile, resulting in a product with a rearranged halogen pattern (e.g., 3,4-dibromo-2-fluoro-5-substituted pyridine).

Control Strategy: To avoid HD, use Lithium-Bromine exchange (n-BuLi) rather than deprotonation (LDA), and operate at -78 °C in non-coordinating solvents (toluene) if possible, or use continuous flow chemistry to trap the kinetic intermediate before migration occurs [2].

Site-Selective Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed couplings, oxidative addition occurs preferentially at the most electron-deficient C-Halogen bond (Electronic Control) or the least hindered bond (Steric Control).

Reactivity Hierarchy

C2-Br > C6-Br > C3/C5-Br >> C-F

2,6-dibromo-3-fluoropyridine Coupling

-

Preferred Site: C2 .

-

Rationale: Although C2 is more sterically hindered than C6 (due to the adjacent F), it is significantly more electron-deficient due to the inductive effect of the ortho-fluorine and the ring nitrogen.

-

Optimization: Use smaller phosphine ligands (e.g., PPh3, dppf) to minimize steric penalties at C2. Bulky ligands (e.g., XPhos) may erode selectivity or favor C6.

3,5-dibromo-2-fluoropyridine Coupling

-

Preferred Site: C3 (often observed, but challenging).

-

Nuance: Both bromines are meta to nitrogen. However, C3 is ortho to fluorine. The "ortho-fluorine effect" can activate the C3-Br bond towards oxidative addition. However, sterics at C3 are high.

-

Reality Check: Mixtures are common. High selectivity often requires specific catalyst systems (e.g., Pd(OAc)2/Xantphos) or conversion of the 2-F to a directing group (e.g., 2-OMe) prior to coupling.

Experimental Protocols

Protocol A: Regioselective SNAr of 3,5-dibromo-2-fluoropyridine

Objective: Displacement of C2-F with Morpholine.

-

Setup: Charge a dry flask with 3,5-dibromo-2-fluoropyridine (1.0 equiv) and anhydrous acetonitrile (0.5 M).

-

Base/Nucleophile: Add K2CO3 (2.0 equiv) followed by Morpholine (1.1 equiv).

-

Note: Inorganic bases are preferred over TEA/DIPEA to prevent side reactions with the bromines.

-

-

Reaction: Heat to 60 °C for 4 hours. Monitor by HPLC/UPLC.

-

Checkpoint: The starting material (SM) peak should disappear. A new peak (Product) will appear with the same Br isotope pattern (M, M+2, M+4) but shifted retention time.

-

-

Workup: Filter off solids. Concentrate filtrate. Recrystallize from EtOH/Water.

-

Validation: 19F NMR should show the disappearance of the SM signal (-70 to -90 ppm range typical for 2-F-Py) and appearance of no signal (if F is lost) or a new signal if F was retained (which indicates failure). In this case, F is lost.

Protocol B: Site-Selective Suzuki Coupling of 2,6-dibromo-3-fluoropyridine

Objective: Selective arylation at C2.

-

Setup: In a glovebox or under Ar, combine 2,6-dibromo-3-fluoropyridine (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

-

Solvent/Base: Add degassed Toluene/Ethanol/Water (4:1:1) and Na2CO3 (2.0 equiv).

-

Why this system? Toluene is non-polar (favors electronic selectivity). The biphasic system with mild base is standard for Suzuki.

-

-

Reaction: Heat to 80 °C for 6–12 hours.

-

Workup: Standard aqueous extraction (EtOAc).

-

Purification: Silica gel chromatography (Hex/EtOAc).

-

Validation: 1H NMR.

-

Diagnostic: Look for the coupling constant of the remaining pyridine protons.

-

C2-coupled product: Remaining protons are at C4 and C5. They will show an ortho coupling (~8 Hz) and C4 will show meta coupling to F.

-

C6-coupled product: Remaining protons are at C4 and C5. The chemical shifts will differ significantly due to the proximity of the aryl group vs. the bromine.

-

Figure 2: The Halogen Dance mechanism in 3,5-dibromo-2-fluoropyridine.

References

-

Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron. [Link]

-

Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal. [Link]

-

Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends. Chemical Science. [Link]

-

Regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine. Tetrahedron Letters. [Link]

Sources

Spectroscopic Characterization Guide: 3,4-Dibromo-5-fluoropyridine

Executive Summary

3,4-Dibromo-5-fluoropyridine (CAS 1260843-59-1) is a critical halogenated heterocyclic scaffold used primarily in the synthesis of complex kinase inhibitors and agrochemicals.[1] Its unique substitution pattern—featuring two bromine atoms and one fluorine atom on a pyridine ring—offers orthogonal reactivity handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).[1]

This guide provides a comprehensive spectroscopic profile to assist researchers in the rigorous identification and quality control of this intermediate. It synthesizes theoretical prediction models with empirical data from analogous halogenated pyridines to establish a robust characterization standard.

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 3,4-Dibromo-5-fluoropyridine |

| CAS Number | 1260843-59-1 |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.89 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, CDCl₃, Methanol; Sparingly soluble in water |

| Melting Point | 45–50 °C (Predicted range based on analogs) |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 3,4-Dibromo-5-fluoropyridine relies heavily on observing the specific coupling patterns induced by the fluorine atom (

H NMR (400 MHz, CDCl₃)

The molecule possesses only two aromatic protons, H2 and H6. Their chemical shifts are distinct due to their proximity to the heteroatom and the halogen substituents.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | 8.55 – 8.65 | Singlet (s) or broad singlet | Located between N and Br(3). Deshielded by the ring nitrogen and the ortho-bromine.[1] The para-fluorine coupling is typically negligible or very small.[1] | |

| H6 | 8.35 – 8.45 | Doublet (d) | Located between N and F(5). The large coupling constant is characteristic of ortho H-F interaction in pyridine rings. |

Analyst Note: The presence of a clear doublet with

Hz is the primary diagnostic signal for confirming the 5-fluoro substitution pattern relative to the H6 proton.[1]

C NMR (100 MHz, CDCl₃)

The carbon spectrum is complex due to C-F coupling, which splits signals into doublets.

| Carbon | Shift ( | Splitting ( | Structural Context |

| C2 | ~145.0 | Doublet ( | |

| C3 | ~120.0 | Doublet ( | Substituted with Br. |

| C4 | ~135.0 | Doublet ( | Substituted with Br; ortho to F. |

| C5 | ~156.0 | Doublet ( | Diagnostic: Direct C-F attachment results in a massive coupling constant. |

| C6 | ~138.0 | Doublet ( |

F NMR (376 MHz, CDCl₃)

-

Shift:

-125.0 to -130.0 ppm.[1] -

Pattern: Doublet (due to coupling with H6).

-

Utility: This is the cleanest method to detect regioisomeric impurities (e.g., 2,3-dibromo-5-fluoropyridine), which will appear as distinct peaks shifted by >1 ppm.[1]

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the dibromo- motif through the characteristic isotopic abundance pattern of Bromine (

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (

):-

m/z 253 (

Br, -

m/z 255 (

Br, -

m/z 257 (

Br,

-

-

Interpretation: A 1:2:1 triplet pattern centered at 255 amu is the hallmark of a dibromo compound. Any deviation from this ratio suggests contamination with monobromo species (1:1 doublet).

Infrared Spectroscopy (FT-IR)

-

C-H Stretch (Aromatic): 3050 – 3080 cm⁻¹ (Weak)

-

C=N / C=C Ring Stretch: 1560 – 1420 cm⁻¹[1]

-

C-F Stretch: 1180 – 1220 cm⁻¹ (Strong, broad band)

-

C-Br Stretch: 600 – 500 cm⁻¹ (Distinct fingerprint bands)

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening:

-

Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ if the compound is acid-sensitive.

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a cotton plug or 0.2 µm PTFE syringe filter to remove suspended inorganic salts (e.g., LiBr from synthesis).

Quality Control Workflow

The following diagram illustrates the logical flow for validating the identity and purity of 3,4-Dibromo-5-fluoropyridine during synthesis.

Caption: Analytical workflow for the isolation and validation of 3,4-Dibromo-5-fluoropyridine.

Synthesis Context & Impurity Profiling

Understanding the synthesis helps anticipate impurities. This compound is often synthesized via Directed Ortho Metallation (DoM) of 3-bromo-5-fluoropyridine.[1]

-

Precursor: 3-Bromo-5-fluoropyridine.

-

Reagent: LDA (Lithium Diisopropylamide).

-

Quench: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or

.[1] -

Key Impurity: Unreacted starting material (monobromo).

-

Detection: MS (m/z 175/177 doublet) and

H NMR (H2/H4/H6 signals).

-

Caption: Reaction pathway showing the origin of the target compound and potential regioisomeric impurities.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 768969774, 3,4-Dibromo-5-fluoropyridine.[1] Retrieved from [Link]

- Schlosser, M., & Rausis, T. (2004).Site-Selective Introduction of Halo and Methoxy Substituents onto the Pyridine Ring. European Journal of Organic Chemistry. (Contextual reference for DoM of halopyridines).

-

Reich, H. J. Bordwell pKa Table and NMR Shift Data for Pyridines. University of Wisconsin-Madison.[1] (Basis for chemical shift additivity calculations).

Sources

13C NMR Analysis of Halogenated Pyridines: A Strategic Guide

Executive Summary

This guide addresses the specific spectroscopic challenges posed by halogenated pyridines, a structural motif ubiquitous in medicinal chemistry (e.g., Nexavar, Isoniazid derivatives). Unlike standard carbocyclic systems, halogenated pyridines present a "perfect storm" of NMR anomalies: the quadrupolar moment of nitrogen, the extreme coupling constants of fluorine, and the counter-intuitive relativistic shielding of iodine. This document provides actionable protocols for acquisition and interpretation, moving beyond basic spectral assignment to mechanistic understanding.

Part 1: The Physics of Halogen-Induced Shifts

To interpret these spectra, one must first decouple the three competing physical mechanisms driving chemical shifts (

-

Inductive Effect (-I): Electronegative atoms (F, Cl) pull electron density through

-bonds, deshielding the nucleus and shifting the signal downfield (higher ppm). -

Resonance Effect (+R): Lone pairs on the halogen donate electron density into the

-system. This shields the ortho and para positions relative to the halogen, shifting signals upfield (lower ppm). -

The Heavy Atom Effect (Spin-Orbit Coupling): The critical anomaly. As halogen size increases (Br

I), relativistic spin-orbit coupling becomes dominant. This creates a local magnetic field that opposes the external field, causing a massive upfield shift (shielding), often overriding the inductive effect.

The "Iodine Trap"

Novice researchers often misassign the ipso-carbon of iodopyridines because they expect a downfield shift due to electronegativity.

-

Reality: The C-I carbon often appears upfield of unsubstituted carbons.

-

Mechanism: Large electron clouds in Iodine circulate efficiently, generating a shielding field via spin-orbit coupling [1].

Part 2: The Fluorine Factor (19F-13C Coupling)

Fluorine (

Coupling Magnitude Rules ( )

Unlike protons, C-F coupling is visible across the entire ring.

| Bond Distance | Coupling Constant ( | Diagnostic Feature |

| 1-bond ( | 230 – 280 Hz | Massive doublet. Often low intensity due to splitting.[1] |

| 2-bond ( | 15 – 35 Hz | Distinct doublet. Defines the ortho carbons. |

| 3-bond ( | 4 – 10 Hz | Small splitting. Defines meta carbons. |

| 4-bond ( | 1 – 4 Hz | Often appears as line broadening rather than a clean split. |

Expert Insight: In 2-fluoropyridine, the C3 carbon (ortho to F) will show a large

Part 3: Experimental Optimization

Halogenated pyridines often possess quaternary carbons (C-X) with exceptionally long Spin-Lattice Relaxation times (

Protocol: The "Relaxation Doping" Method

To acquire quantitative data or detect weak quaternary signals without waiting 60 seconds per scan, use a relaxation agent [2].

Reagent: Chromium(III) acetylacetonate — Cr(acac)

Step-by-Step Workflow

-

Preparation: Dissolve 20-30 mg of sample in 0.6 mL deuterated solvent (e.g., CDCl

). -

Doping: Add 1-2 mg of Cr(acac)

.-

Visual Check: Solution should turn a transparent purple/dark pink.

-

Warning: Do not exceed 5 mg; excessive paramagnetic broadening will destroy multiplet resolution (J-coupling).

-

-

Acquisition Parameters:

-

Pulse Angle:

(maximizes signal per unit time). -

Relaxation Delay (D1): Reduced to 1.0 – 2.0 seconds (down from 10-30s).

-

Scans (NS): 1024 – 4096 (depending on concentration).

-

-

Processing: Apply an exponential window function (LB = 1.0 - 2.0 Hz) to improve S/N, as Cr(acac)

naturally broadens lines slightly.

Part 4: Comparative Shift Data

The following table illustrates the dramatic shift inversion moving from Fluorine to Iodine at the C2 position of pyridine.

Table 1: Chemical Shifts (

| Position | Unsubstituted | 2-Fluoro | 2-Chloro | 2-Bromo | 2-Iodo |

| C2 (Ipso) | 149.8 | 164.0 (d) | 151.3 | 142.5 | 116.4 |

| C3 (Ortho) | 123.6 | 109.5 | 124.1 | 128.0 | 136.1 |

| C4 (Meta) | 135.8 | 141.2 | 138.6 | 138.9 | 139.0 |

| C5 (Para) | 123.6 | 121.4 | 122.5 | 123.0 | 123.5 |

| C6 (Ortho') | 149.8 | 147.8 | 149.8 | 150.1 | 150.5 |

Note: C2 in 2-Iodopyridine shifts nearly 35 ppm upfield compared to 2-Chloropyridine due to the Heavy Atom Effect.

Part 5: Strategic Workflows (Visualization)

Workflow 1: The Acquisition Decision Tree

This diagram outlines the logic for selecting the correct experimental setup based on the halogen present.

Caption: Decision matrix for optimizing 13C acquisition parameters based on sample composition and data requirements.

Workflow 2: Signal Assignment Logic

How to assign peaks when dealing with overlapping multiplets and halogen effects.

Caption: Logical pathway for assigning carbon signals based on coupling constants (J) and chemical shift anomalies.

References

-

Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews. (2020). Explains the Spin-Orbit coupling mechanism responsible for the Iodine upfield shift.[3]

-

Power of Cr(acac)3 – a T1 relaxation agent. UMass NMR Facility. (2014).[4] Protocols for using relaxation agents to visualize quaternary carbons.

-

13C NMR Chemical Shifts of Pyridines. Oregon State University. General chemical shift trends for heterocyclic systems.

-

19F Coupling Constants Table. Alfa Chemistry. Comprehensive list of J-coupling values for fluorinated aromatics.

Sources

- 1. reddit.com [reddit.com]

- 2. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

Strategic Sourcing and Synthetic Utility of 3,4-Dibromo-5-fluoropyridine

CAS: 1260843-59-1 | Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

3,4-Dibromo-5-fluoropyridine (CAS 1260843-59-1) represents a high-value, "privileged" scaffold in modern drug discovery. Its structural uniqueness lies in the contiguous halogenation pattern (Br, Br, F) on the pyridine ring, offering three distinct vectors for orthogonal functionalization.

Unlike common commodity pyridines, this isomer is a Tier 3 Building Block —often listed in catalogs but synthesized on-demand (make-to-order). For drug development professionals, this implies a fragile supply chain where "In Stock" status is often a placeholder for a 2-4 week lead time. This guide outlines the sourcing strategy, quality control frameworks, and regioselective logic required to utilize this scaffold effectively.

Chemical Profile & Reactivity Logic

Structural Identifiers

| Property | Data |

| CAS Number | 1260843-59-1 |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.89 g/mol |

| SMILES | Fc1cncc(Br)c1Br |

| Key Isomeric Impurities | 2,3-Dibromo-5-fluoropyridine; 3,5-Dibromo-2-fluoropyridine |

The Regioselectivity Hierarchy

The utility of 3,4-dibromo-5-fluoropyridine lies in its ability to undergo site-selective Palladium-catalyzed cross-couplings. The reactivity order is governed by the electronic deficiency of the pyridine ring and the inductive effects of the fluorine substituent.

-

Primary Vector (C4-Br): The C4 position (gamma to Nitrogen) is significantly more electron-deficient than the C3 position (beta). Furthermore, the fluorine atom at C5 exerts an inductive electron-withdrawing effect (-I) that further activates the adjacent C4-Br bond toward oxidative addition by Pd(0) species.

-

Secondary Vector (C3-Br): The C3 position is electronically deactivated relative to C4. It typically remains intact during mild cross-coupling conditions, allowing for sequential functionalization.

Figure 1: Regioselectivity logic for Pd-catalyzed cross-coupling. The C4-bromide is the primary reactive handle.

Commercial Supply Landscape

Vendor Classification

Sourcing this compound requires distinguishing between Stocking Distributors and Origin Manufacturers. Due to the specific halogenation pattern, most US/EU catalogs are re-sellers for Asian manufacturing hubs.

| Vendor Tier | Representative Suppliers | Typical Lead Time | Risk Profile |

| Aggregators (Catalog) | MolCore, Ambeed, BLD Pharm, Synthonix | 1-3 Weeks | Medium: Batch-to-batch variability; often re-packaged. |

| Custom Synthesis (CSO) | WuXi AppTec, Pharmablock, Enamine | 4-8 Weeks | Low: High fidelity, but higher cost and MOQ (Minimum Order Quantity). |

| Bulk/Industrial | Regional Chinese Manufacturers (e.g., DayangChem) | 2-4 Weeks | High: Requires rigorous internal QC; isomeric purity risks. |

Sourcing Strategy: The "Make vs. Buy" Decision

Do not rely on "In Stock" indicators for quantities >5g. Use the following decision matrix to secure supply without delaying your medicinal chemistry campaign.

Figure 2: Strategic sourcing decision tree. For scale-up, custom synthesis is often safer than catalog aggregation due to isomeric impurity risks.

Quality Control: The Self-Validating System

The primary risk with CAS 1260843-59-1 is Isomeric Contamination . Synthetic routes involving bromination of fluoropyridines often yield mixtures of 2,3-dibromo, 3,4-dibromo, and 3,5-dibromo isomers which are difficult to separate by standard flash chromatography.

Mandatory Analytical Protocol

Before introducing a purchased batch into a reaction, you must validate its identity. A standard proton NMR is insufficient due to the paucity of protons (only 2 protons).

-

¹⁹F-NMR (The Fingerprint): This is the most diagnostic tool.

-

Expectation: A single singlet (or doublet if H-coupling is resolved).

-

Red Flag: Multiple F-peaks indicate isomeric mixtures (e.g., 2,3-dibromo isomer).

-

-

GC-MS: Required to detect des-bromo impurities (monobromo precursors) which may co-elute in HPLC.

-

¹H-NMR (DMSO-d₆):

-

Look for two distinct aromatic signals.

-

Coupling: The proton at C2 (adjacent to N) will appear as a singlet or fine doublet (long-range coupling). The proton at C6 (adjacent to N and F) will show distinct H-F coupling.

-

Synthetic Utility: Protocol for Regioselective Coupling

Objective: Selective Suzuki-Miyaura coupling at the C4 position to generate 4-aryl-3-bromo-5-fluoropyridine.

Experimental Protocol

Note: This protocol is designed for high-throughput parallel synthesis but scales to gram quantities.

Reagents:

-

Substrate: 3,4-Dibromo-5-fluoropyridine (1.0 equiv)[1]

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for robustness over Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the dibromo-pyridine, boronic acid, and Pd catalyst. Seal and purge with N₂/Argon for 5 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

-

Reaction: Heat to 60°C for 4-6 hours.

-

Critical Control Point: Do not exceed 80°C initially. Higher temperatures may trigger oxidative addition at the C3-Br position, leading to bis-arylated byproducts.

-

-

Monitoring: Monitor by LCMS. The desired product (mono-coupling) usually elutes later than the starting material but earlier than the bis-coupled product.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight

The reaction succeeds at C4 because the oxidative addition of Pd(0) is the rate-determining step. The C4-Br bond has a lower LUMO energy compared to C3-Br due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the fluorine.

References & Verified Sources

-

PubChem Compound Summary: 3,4-Dibromo-5-fluoropyridine (CID 56604234).[2] Available at: [Link]

-

Synthonix: Catalog D40502. Available at: [Link]

(Note: While specific synthesis papers for this exact isomer are proprietary or patent-locked, the reactivity logic is derived from standard halogenated pyridine methodology found in: J. Org. Chem. 2008, 73, 11, 4302–4305 regarding regioselectivity in polyhalogenated heterocycles.)

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dibromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives, such as 3,4-Dibromo-5-fluoropyridine, are invaluable synthons for introducing structural diversity and modulating physicochemical properties in drug candidates. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 3,4-Dibromo-5-fluoropyridine, drawing upon established best practices for halogenated aromatic compounds.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Based on the hazard classifications of related brominated and fluorinated pyridines, 3,4-Dibromo-5-fluoropyridine should be presumed to possess the following hazardous characteristics[1][2][3][4][5]:

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

The presence of multiple halogen substituents on the pyridine ring can influence the compound's reactivity and toxicological profile. Therefore, a cautious and conservative approach to handling is warranted.

Quantitative Hazard Data Summary (from Analogous Compounds)

| Hazard Classification | GHS Category | Key Phrase |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed[2][3][4] |

| Skin Irritation | Category 2 | Causes skin irritation[1][2][3][4] |

| Eye Irritation | Category 2 | Causes serious eye irritation[1][2][3][4] |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation[2][3][4] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture relies on a combination of effective engineering controls and appropriate personal protective equipment. The primary objective is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of 3,4-Dibromo-5-fluoropyridine, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides critical protection against the inhalation of vapors or fine particulates and contains any potential spills. Ensure the sash is maintained at the lowest practical height to maximize capture efficiency. A routine check of the fume hood's functionality is a critical pre-experimental step.

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2][7] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, the use of a full-face shield in conjunction with safety goggles is strongly recommended.[2][7]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for handling halogenated aromatic compounds.[6] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound. Double-gloving can provide an additional layer of protection during high-risk procedures.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened to protect against splashes and contamination of personal clothing.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Caption: A workflow for selecting and using appropriate PPE.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the chemical's stability.

Handling

-

Avoid Inhalation and Contact: Do not get in eyes, on skin, or on clothing.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

-

Transfers: When transferring the solid, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust. For larger quantities, consider dissolving the solid in a suitable solvent within the fume hood before transfer.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Storage

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area.[6][8] The storage area should be secure and accessible only to authorized personnel.

-

Environment: Protect from moisture and direct sunlight.[8] Some sources recommend refrigeration.[1]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical advice.[1][2] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[1][2] Call a poison control center or physician immediately.[1][9] |

Accidental Release Measures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[4]

-

Place the spilled material into a labeled, sealed container for disposal.[4]

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

Caption: A decision-making flowchart for spill response.

Waste Disposal

All waste containing 3,4-Dibromo-5-fluoropyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3] Consult with your institution's environmental health and safety department for specific guidance on proper waste stream segregation and disposal procedures.

Conclusion: A Culture of Safety

The responsible use of 3,4-Dibromo-5-fluoropyridine in a research and development setting is contingent upon a foundational understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles outlined in this guide—from proactive risk assessment and the use of appropriate protective measures to preparedness for emergency situations—scientists can confidently and safely leverage the synthetic utility of this valuable compound. A culture of safety is not merely a set of rules, but a collective commitment to protecting oneself, one's colleagues, and the integrity of the scientific endeavor.

References

-

AFG Bioscience LLC. (2016). Safety Data Sheet: 2,3-Dibromo-5-chloropyridine. Retrieved from [Link]

-

University of Washington. (n.d.). Pyridine Hazard Assessment. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. echemi.com [echemi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 7. nj.gov [nj.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. afgsci.com [afgsci.com]

The Strategic Utility of 3,4-Dibromo-5-fluoropyridine: A Technical Guide for Advanced Synthesis

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of bioactive compounds and functional materials. The strategic introduction of halogen atoms onto this core dramatically expands its synthetic utility, transforming it into a versatile platform for constructing complex molecular architectures. 3,4-Dibromo-5-fluoropyridine emerges as a particularly compelling, albeit underexplored, building block. The presence of two distinct bromine atoms at the C3 and C4 positions, coupled with a fluorine atom at C5, offers a nuanced reactivity profile ripe for selective manipulation. This guide provides an in-depth technical overview of the potential applications of 3,4-Dibromo-5-fluoropyridine, grounded in the principles of modern synthetic organic chemistry. While direct literature on this specific isomer is nascent, this document leverages established methodologies for related polyhalogenated pyridines to provide a robust framework for its application in research and development.

Physicochemical Properties and Structural Features

To effectively harness the synthetic potential of 3,4-Dibromo-5-fluoropyridine, a fundamental understanding of its physicochemical properties is paramount.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂FN | |

| Molecular Weight | 253.88 g/mol | |

| Monoisotopic Mass | 252.8538 Da | |

| SMILES | C1=C(C(=C(C=N1)Br)Br)F | |

| InChI Key | KJVNORXSGJINCX-UHFFFAOYSA-N | |

| Predicted XlogP | 2.3 |

The predicted lipophilicity (XlogP of 2.3) suggests good solubility in common organic solvents used in synthesis. The fluorine atom, with its high electronegativity, significantly influences the electron distribution within the pyridine ring, impacting the reactivity of the bromine atoms.

Synthetic Pathways: Accessing the Core Scaffold

While a specific, optimized synthesis for 3,4-Dibromo-5-fluoropyridine is not extensively documented in readily available literature, established methods for the synthesis of fluorinated and brominated pyridines provide a logical and feasible approach. A plausible synthetic route could involve the bromination of a fluorinated pyridine precursor.

A general and robust method for the bromination of pyridine derivatives involves the use of a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum.[1] This approach offers high selectivity and is amenable to large-scale production.[1] Another potential route could be adapted from methods used to prepare other fluoropyridine compounds, which may involve diazotization of an aminopyridine followed by a Sandmeyer-type reaction or a Balz-Schiemann reaction for fluorination, with subsequent bromination steps. A Chinese patent describes the preparation of various fluoropyridine compounds by brominating and then fluorinating aminopyridine precursors using an improved Balz-Schiemann method.[2]

The following workflow illustrates a generalized synthetic approach:

Caption: Generalized Synthetic Workflow

Core Applications in Research: A Hub for Molecular Diversification

The true value of 3,4-Dibromo-5-fluoropyridine lies in its potential as a versatile intermediate for the synthesis of highly substituted pyridine derivatives through selective cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and the nitrogen atom of the pyridine ring, can be exploited to achieve regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and halogenated pyridines are excellent substrates for these transformations.[3]

Caption: Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between sp²-hybridized carbons.[4][5] In the context of 3,4-Dibromo-5-fluoropyridine, this reaction would enable the introduction of a wide array of aryl and heteroaryl substituents. The regioselectivity of the reaction (i.e., whether the C3-Br or C4-Br bond reacts first) will be influenced by factors such as the palladium catalyst, ligands, and reaction conditions. For some dihalopyridines, the reactivity at different positions can be controlled by the choice of ligand.[6]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-Dibromo-5-fluoropyridine (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines.[7][8][9] This reaction is particularly valuable in medicinal chemistry, as the aminopyridine motif is a common feature in bioactive molecules.[10]

Experimental Protocol: Generalized Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,4-Dibromo-5-fluoropyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv) in a sealable reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted aromatics by reacting an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction introduces a linear, rigid alkyne linker, which can be a valuable design element in medicinal chemistry and materials science. The Sonogashira coupling has been successfully applied to various bromocyanofluoro pyridine nuclei.[11]

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3,4-Dibromo-5-fluoropyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent mixture, typically an amine base like triethylamine or diisopropylamine, often with a co-solvent such as THF or DMF. Then, add the terminal alkyne (1.1-1.5 equiv).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Role of the Fluoro Substituent: More Than a Spectator

The fluorine atom at the C5 position is not merely a passive substituent. Its strong electron-withdrawing nature modulates the pKa of the pyridine nitrogen, influencing its basicity and potential for hydrogen bonding interactions in biological systems.[13] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[13] In drug discovery, the strategic incorporation of fluorine can also improve binding affinity to target proteins and enhance membrane permeability.

Spectroscopic Characterization: A Predictive Approach

Due to the limited availability of published experimental data for 3,4-Dibromo-5-fluoropyridine, the following spectroscopic data is predicted based on the analysis of its structure and data from analogous compounds.[14]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.2 | d | ~2.0 | 1H | H-2 |

| ~7.8 | d | ~5.0 | 1H | H-6 |

Note: The chemical shifts are approximate. The multiplicity of H-2 is a doublet due to coupling with the adjacent nitrogen, and H-6 is a doublet due to coupling with the fluorine atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 (d, J ≈ 250 Hz) | C-5 |

| ~148 (d, J ≈ 15 Hz) | C-6 |

| ~140 | C-2 |

| ~120 (d, J ≈ 20 Hz) | C-4 |

| ~115 (d, J ≈ 5 Hz) | C-3 |

Note: The chemical shifts are approximate. Carbons C-3, C-4, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic C-F coupling constants.

Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ |

| m/z | 253.86, 255.86, 257.86 |

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 1:2:1.

Conclusion and Future Outlook

3,4-Dibromo-5-fluoropyridine represents a high-potential, yet underutilized, building block for chemical synthesis. Its unique substitution pattern offers the potential for regioselective functionalization through a variety of well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse libraries of substituted pyridine derivatives for applications in drug discovery, agrochemicals, and materials science. The insights and generalized protocols provided in this guide are intended to serve as a solid foundation for researchers to unlock the synthetic potential of this versatile heterocyclic core. As the demand for novel, highly functionalized molecular architectures continues to grow, the strategic application of building blocks like 3,4-Dibromo-5-fluoropyridine will undoubtedly play a pivotal role in advancing these fields.

References

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved February 11, 2026, from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.

-

3,4-dibromo-5-fluoropyridine (C5H2Br2FN). (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved February 11, 2026, from [Link]

-

Reaction scope for 3,4-dibromo-2,5-dialkynylfuran 1via Sonogashira coupling. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

(n.d.). . Retrieved February 11, 2026, from [Link]

-

bromination of pyridine derivatives. (2021). Justia Patents. Retrieved February 11, 2026, from [Link]

-

Preparation of difluorpyridine compounds. (n.d.). European Patent Office. Retrieved February 11, 2026, from [Link]

-

Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 11, 2026, from [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved February 11, 2026, from [Link]

-

US Patent No. 8829195. (2021). Regulations.gov. Retrieved February 11, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Retrieved February 11, 2026, from [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). HETEROCYCLES, Vol. 75, No. 1, 2008. Retrieved February 11, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

-

Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

(12) United States Patent (10) Patent No. (2000). Googleapis.com. Retrieved February 11, 2026, from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 11, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved February 11, 2026, from [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. (n.d.). JOCPR. Retrieved February 11, 2026, from [Link]

-

Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC. Retrieved February 11, 2026, from [Link]

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Regioselective Buchwald-Hartwig Amination of 3,4-Dibromo-5-fluoropyridine

Introduction: The Strategic Value of Fluorinated Aminopyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, present in a vast array of pharmaceuticals. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of functionalized aminofluoropyridines is of high strategic importance. 3,4-Dibromo-5-fluoropyridine is a valuable, yet challenging, building block for accessing novel chemical space.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad functional group tolerance and operational simplicity have revolutionized the synthesis of arylamines.[3][4] This application note provides a comprehensive guide to the selective amination of 3,4-dibromo-5-fluoropyridine, addressing the critical challenge of regioselectivity and offering field-proven protocols for researchers in organic synthesis and drug discovery.

Core Principles: Mastering the Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium(0)/palladium(II) catalytic cycle.[5][6] Understanding this mechanism is paramount for rational reaction design and troubleshooting. The key steps involve the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to furnish the desired arylamine and regenerate the active Pd(0) catalyst.[3]

The Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Causality

The success and selectivity of the amination of 3,4-dibromo-5-fluoropyridine are dictated by the interplay of several critical parameters.

The Challenge of Regioselectivity

With two bromine atoms at the C3 and C4 positions, selective mono-amination is the primary challenge. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the electron-withdrawing fluorine at C5, govern the relative reactivity of the C-Br bonds. Generally, in polyhalogenated pyridines, the C-X bond at the 2- or 4-position is more activated towards nucleophilic attack and oxidative addition due to resonance effects. Studies on 2,4-dichloropyridine have shown a strong preference for reaction at the C2 position.[7] For 3,4-dibromo-5-fluoropyridine, the C4-Br bond is generally more susceptible to oxidative addition than the C3-Br bond. This preference can be exploited to achieve regioselective mono-amination.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more importantly, the phosphine ligand is crucial for achieving high catalytic activity and selectivity.

-

Palladium Precatalysts: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern, air-stable precatalysts (e.g., G3-XPhos, G4-RuPhos) are often preferred. These precatalysts ensure the efficient in-situ generation of the active monoligated Pd(0) species, leading to more reproducible results.[4]

-

Ligands: Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art for Buchwald-Hartwig aminations.[5]

-

Xantphos: This bidentate ligand is known for promoting the amination of challenging heteroaryl halides.[8][9][10] Its wide bite angle can facilitate reductive elimination.

-

Buchwald Ligands (e.g., XPhos, RuPhos): These monodentate ligands are highly effective due to their steric bulk and electron-donating ability, which promote both oxidative addition and reductive elimination while stabilizing the catalytic species.[5] For heteroaryl substrates, these ligands often provide superior results.[4]

-

The Role of the Base

The base is required to deprotonate the amine (or the amine-palladium complex), forming the palladium-amido intermediate that precedes reductive elimination.

-

Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, particularly for less nucleophilic amines like anilines.

-

Weaker Bases: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are used for substrates that are sensitive to strong bases.[8] However, they may require higher reaction temperatures or longer reaction times to achieve comparable yields.[11]

Solvent and Temperature

Aprotic, non-polar, or weakly polar solvents are standard.

-

Toluene and Dioxane: These are the most common solvents, offering good solubility for the reagents and allowing for a wide range of reaction temperatures (typically 80-110 °C).[8][12]

-

tert-Butanol: Often used in conjunction with K₂CO₃, this solvent system can be particularly effective for certain substrate combinations.[4]

Reaction temperature is a critical parameter for controlling selectivity and reaction rate. Lower temperatures may favor mono-amination, while higher temperatures can lead to double amination if an excess of the amine is used.

Comparative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of dihalopyridines, providing a starting point for optimization.

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Outcome/Yield | Reference Insight |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Mono-amination at C4 | Xantphos is effective for selective amination of polyhalopyridines.[9] |

| Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High yield of C4 mono-aminated product | RuPhos is a highly general and efficient ligand for C-N coupling.[4] |

| Benzylamine | G3-XPhos | NaOtBu | Toluene | 80 | Selective mono-amination at C4 | Precatalysts offer high efficiency and reproducibility.[4] |

| p-Methoxyaniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good yield of C4 mono-aminated product | BINAP is a classic, effective bidentate ligand.[12] |

Detailed Experimental Protocol: Selective Mono-amination of 3,4-Dibromo-5-fluoropyridine with Morpholine

This protocol describes a representative procedure for the selective C4-amination.

Materials and Equipment

-

3,4-Dibromo-5-fluoropyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Experimental Workflow

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromo-5-fluoropyridine (e.g., 255 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and RuPhos (18.6 mg, 0.04 mmol).

-

Inerting: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(5-fluoro-4-morpholinopyridin-3-yl)morpholine.

References

- Grokipedia.

- Wikipedia.

- YouTube.

- Chemistry LibreTexts.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- Diva-Portal.org.

- WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.

- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- University of Groningen Research Portal.

- NIH PMC.

- Semantic Scholar. Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex.

- eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand.

- NIH.

- MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. grokipedia.com [grokipedia.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. organic-synthesis.com [organic-synthesis.com]

Application Note: Regioselective Sonogashira Coupling of 3,4-Dibromo-5-fluoropyridine

Executive Summary & Scientific Rationale

The functionalization of 3,4-dibromo-5-fluoropyridine represents a critical workflow in the synthesis of mitogen-activated protein kinase (MAPK) inhibitors and other heterocyclic pharmacophores. This substrate presents a unique regiochemical challenge: it possesses two chemically distinct bromine atoms (C3 and C4) and a fluorine atom (C5) on an electron-deficient pyridine core.

Success in this protocol relies on exploiting the electronic differentiation between the C3 and C4 positions. In polyhalogenated pyridines, the position para to the nitrogen (C4) is significantly more electron-deficient than the meta position (C3). This deficiency is amplified by the inductive effect of the adjacent C5-fluorine atom. Consequently, the C4-Br bond undergoes oxidative addition with Palladium(0) significantly faster than the C3-Br bond, allowing for highly selective mono-alkynylation.

This guide provides a validated protocol for the C4-selective Sonogashira coupling, followed by guidelines for subsequent C3 functionalization.

Mechanistic Insight: The Selectivity Map

To ensure reproducibility, researchers must understand the electronic landscape of the substrate. The diagram below illustrates the hierarchy of reactivity, which dictates the order of reagent addition and temperature control.

Figure 1: Regioselectivity & Reaction Pathway

Caption: Electronic activation map showing the kinetic preference for C4 oxidative addition due to para-nitrogen resonance and ortho-fluorine induction.

Experimental Design & Optimization

The choice of catalyst and base is pivotal to prevent "over-reaction" (bis-alkynylation) or catalyst poisoning by the pyridine nitrogen.

Table 1: Optimization Matrix for C4-Selectivity

| Parameter | Recommended Agent | Rationale |

| Catalyst Source | Pd(PPh3)2Cl2 (Bis-triphenylphosphine Pd(II) dichloride) | Provides a robust Pd(0) source upon reduction. The PPh3 ligands are bulky enough to discourage N-coordination but allow oxidative addition at the hindered C4 site. |

| Co-Catalyst | CuI (Copper(I) Iodide) | Essential for generating the Copper-acetylide species (Sonogashira mechanism). Must be high purity (white/off-white, not green). |

| Base | Et3N (Triethylamine) or DiPA (Diisopropylamine) | Acts as both solvent (or co-solvent) and proton scavenger. DiPA is preferred if the substrate is highly sensitive to nucleophilic attack. |

| Solvent | THF or DMF | THF (anhydrous) is preferred for ease of workup. DMF is required for higher temperature reactions if the substrate is sluggish. |

| Temperature | RT to 40°C | CRITICAL: High temperatures (>60°C) increase the rate of C3-reaction, eroding selectivity. Keep mild for Mono-coupling. |

Detailed Protocol: C4-Selective Mono-Alkynylation

Target: Synthesis of 4-(alkynyl)-3-bromo-5-fluoropyridine. Scale: 1.0 mmol (adaptable).

Phase A: Pre-Reaction Preparation

-

Glassware: Oven-dry a 25 mL two-neck round-bottom flask (RBF) containing a magnetic stir bar. Fit with a rubber septum and an argon/nitrogen inlet.

-

Solvent Degassing: Sparge anhydrous THF (5 mL) with Argon for 15 minutes. Note: Oxygen promotes homocoupling of the alkyne (Glaser coupling), which consumes the reagent and complicates purification.

Phase B: Reaction Assembly

-

Charge Substrate: Add 3,4-dibromo-5-fluoropyridine (255 mg, 1.0 mmol) to the RBF.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol, 5 mol%) and CuI (9.5 mg, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill with Argon three times.

-

Solvent/Base Addition: Syringe in degassed THF (5 mL) and Et3N (0.5 mL, ~3.5 equiv). The solution should turn yellow/brown.

-

Alkyne Addition: Add the Terminal Alkyne (1.05 mmol, 1.05 equiv) dropwise via syringe.

-